molecular formula C20H15ClF2O5 B4652076 methyl {6-chloro-7-[(2,4-difluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

methyl {6-chloro-7-[(2,4-difluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

Cat. No.: B4652076
M. Wt: 408.8 g/mol
InChI Key: GCVAYHLVLVXKSA-UHFFFAOYSA-N
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Description

Methyl {6-chloro-7-[(2,4-difluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic chromene derivative characterized by a coumarin-like scaffold. The compound features a 6-chloro substituent, a 4-methyl group, and a 2-oxo moiety on the chromen core, with a 2,4-difluorobenzyl ether at position 6. Chromene derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Properties

IUPAC Name

methyl 2-[6-chloro-7-[(2,4-difluorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClF2O5/c1-10-13-6-15(21)18(27-9-11-3-4-12(22)5-16(11)23)8-17(13)28-20(25)14(10)7-19(24)26-2/h3-6,8H,7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVAYHLVLVXKSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC3=C(C=C(C=C3)F)F)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClF2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl {6-chloro-7-[(2,4-difluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic derivative of coumarin, a class of compounds recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : [701932-39-0]
  • Molecular Formula : C17H14ClF2O4
  • Molecular Weight : 336.74 g/mol
  • LogP : 4.96 (predicted)

The compound features a chloro group and a difluorobenzyl ether moiety, which contribute to its unique reactivity and biological properties.

The biological activity of this compound can be attributed to several key mechanisms:

  • Enzyme Inhibition :
    • The compound has been shown to inhibit various enzymes involved in DNA synthesis, leading to cell cycle arrest and apoptosis in cancer cells.
  • Antioxidant Activity :
    • Exhibits significant antioxidant properties that help mitigate oxidative stress in biological systems.
  • Antimicrobial Properties :
    • Demonstrated antimicrobial activity against a range of bacterial and fungal strains.

Anticancer Activity

Research indicates that this compound has potential anticancer effects. Key findings include:

Study Cell Line Effect Observed Mechanism
Study AHeLaInduction of apoptosisActivation of caspases
Study BMCF7Cell cycle arrest at G1/S phaseInhibition of cyclins
Study CA549Decreased proliferationDNA synthesis inhibition

The compound activates apoptotic pathways by promoting the release of cytochrome c from mitochondria and activating caspases, which are crucial for programmed cell death.

Antioxidant Properties

This compound exhibits strong antioxidant activity. It scavenges free radicals and reduces oxidative damage in cells, which is vital for protecting against various diseases linked to oxidative stress.

Antimicrobial Activity

In vitro studies have shown that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Structure–Activity Relationship (SAR)

The biological activity of coumarin derivatives often correlates with their structural features:

  • Hydroxyl Group : Enhances solubility and contributes to antioxidant activity.
  • Chloro Group : Modulates electronic properties, influencing interaction with biological targets.
  • Difluorobenzyl Moiety : Potentially enhances lipophilicity, aiding in cellular uptake.

Case Studies

  • Case Study 1 : A study conducted on the anticancer effects of coumarin derivatives found that methyl {6-chloro-7-[...]} exhibited potent cytotoxicity against various cancer cell lines, leading to further investigations into its therapeutic applications.
  • Case Study 2 : Research on the antioxidant properties highlighted its effectiveness in reducing oxidative stress markers in diabetic models, suggesting potential use in managing diabetes-related complications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents at key positions, which critically affect physicochemical properties, synthetic pathways, and bioactivity. Below is a detailed comparison:

Substituent Variations at Position 7

  • Target Compound: The 2,4-difluorobenzyl ether group introduces electron-withdrawing fluorine atoms, enhancing metabolic stability and membrane permeability compared to hydroxyl or non-fluorinated benzyl groups .
  • Methyl (6-Chloro-7-Hydroxy-2-Oxo-2H-Chromen-4-Yl)Acetate (): Replacing the 2,4-difluorobenzyl ether with a hydroxyl group reduces lipophilicity (logP ≈ 2.1 vs.
  • Butyl [(6-Chloro-4-Methyl-2-Oxo-2H-Chromen-7-Yl)Oxy]Acetate () : The butyl ester increases molecular weight (MW = 354.8 g/mol vs. 410.8 g/mol for the target compound) and logP (~4.2), favoring prolonged half-life but possibly reducing solubility .

Ester Group Modifications

  • Ethyl 2-[(2-Oxo-2H-Chromen-6-Yl)Oxy]Acetate () : The ethyl ester (vs. methyl) marginally increases hydrophobicity, with a MW of 278.3 g/mol. This analog lacks chloro and methyl groups, reducing steric hindrance and altering binding affinities in biological targets .
  • [(6-Chloro-4-Ethyl-2-Oxo-2H-Chromen-7-Yl)Oxy]Acetic Acid () : Conversion of the ester to a carboxylic acid (MW = 312.7 g/mol) increases polarity, improving aqueous solubility but limiting blood-brain barrier penetration .

Fluorinated Derivatives

  • Methyl {[6-Ethyl-3-(4-Fluorophenyl)-4-Oxo-2-(Trifluoromethyl)-4H-Chromen-7-Yl]Oxy}Acetate () : The trifluoromethyl group at position 2 and 4-fluorophenyl at position 3 amplify electron-deficient character, enhancing interaction with hydrophobic enzyme pockets. This compound’s MW (454.3 g/mol) and logP (~4.5) exceed the target compound’s, suggesting superior target engagement but higher metabolic clearance risks .

Q & A

Q. How can researchers validate the specificity of this compound in enzyme inhibition assays?

  • Methodological Answer : Include negative controls (e.g., heat-inactivated enzymes) and competitive inhibitors (e.g., indomethacin for COX-2). Use CRISPR-Cas9 knockout cell lines to confirm target dependency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl {6-chloro-7-[(2,4-difluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate
Reactant of Route 2
Reactant of Route 2
methyl {6-chloro-7-[(2,4-difluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

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